molecular formula C20H35N3O5 B1525585 N-Boc-4-(4-boc-piperazinocarbonyl)piperidine CAS No. 1278859-58-7

N-Boc-4-(4-boc-piperazinocarbonyl)piperidine

Cat. No.: B1525585
CAS No.: 1278859-58-7
M. Wt: 397.5 g/mol
InChI Key: GOUCKFWZYOLRAN-UHFFFAOYSA-N
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Description

N-Boc-4-(4-boc-piperazinocarbonyl)piperidine is a chemical compound with the molecular formula C20H35N3O5. It is a derivative of piperidine and piperazine, both of which are important in organic chemistry due to their structural and functional properties. This compound is often used in the synthesis of various pharmaceuticals and organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-4-(4-boc-piperazinocarbonyl)piperidine typically involves the reaction of piperazine with piperidine in the presence of a Boc-protecting group. The Boc group (tert-butoxycarbonyl) is used to protect the amine functionality during the reaction. The reaction conditions usually require the use of a strong base, such as triethylamine, and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with rigorous quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions: N-Boc-4-(4-boc-piperazinocarbonyl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted piperidine and piperazine derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of pharmaceuticals and other biologically active compounds.

Biology: N-Boc-4-(4-boc-piperazinocarbonyl)piperidine is used in biological research to study the interactions of piperazine and piperidine derivatives with various biological targets. It can be used to develop new drugs and therapeutic agents.

Medicine: This compound has potential applications in the development of new medications. Its structural properties make it suitable for use in drug design and synthesis, particularly in the creation of compounds with specific biological activities.

Industry: In the chemical industry, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it a valuable component in the synthesis of a wide range of products.

Mechanism of Action

The mechanism by which N-Boc-4-(4-boc-piperazinocarbonyl)piperidine exerts its effects depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • N-Boc-4-piperidineethanol: Another derivative of piperidine, used in similar applications.

  • N-Boc-4-piperidinecarboxylic acid: A related compound with applications in organic synthesis.

Uniqueness: N-Boc-4-(4-boc-piperazinocarbonyl)piperidine is unique due to its dual piperidine and piperazine structure, which provides it with distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

tert-butyl 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N3O5/c1-19(2,3)27-17(25)22-9-7-15(8-10-22)16(24)21-11-13-23(14-12-21)18(26)28-20(4,5)6/h15H,7-14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUCKFWZYOLRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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